2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine
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Description
2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Scientific Research Applications
Synthesis Methodologies
Parallel Solution-Phase Synthesis : Radi et al. (2005) developed a methodology for the synthesis of 4-dialkylamino-2-methylsulfonyl-6-vinylpyrimidines, which involves a three-step procedure starting from a related compound. This process yielded final products in high yield after simple extraction and without further purification, demonstrating a streamlined approach for creating similar compounds (Radi, Petricci, Maga, Corelli, & Botta, 2005).
Alternative Synthesis Routes : Shahinshavali et al. (2021) explored an alternative route to synthesize a closely related compound, highlighting the versatility in synthetic approaches for these types of compounds (Shahinshavali, Deepti, Vijayavardhini, Kumar, Sireesha, Reddy, & Rao, 2021).
Biological Activities
Antiproliferative Activities : Parveen et al. (2017) synthesized compounds including pyrimidine-piperazine conjugates and evaluated them against human cancer cell lines, showing significant anti-proliferative activities. This suggests the potential use of such compounds in cancer therapy (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Hypoglycemic Agents : Song et al. (2011) synthesized N-(pyrimidin-4-yl)thiazol-2-amine derivatives, including compounds similar to the one , and found them to be potent dual-acting hypoglycemic agents, indicating a potential application in diabetes treatment (Song, Tian, Lei, Shen, Liu, Zhang, Song, Jin, & Feng, 2011).
Anticancer Agents : Rehman et al. (2018) synthesized propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole, showing them to be promising anticancer agents. This highlights the potential therapeutic applications of such derivatives in cancer treatment (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, & Shah, 2018).
Antimicrobial Activity : Laxmi et al. (2019) evaluated substituted benzamide derivatives for their antibacterial and antifungal activity, showcasing another potential application of similar compounds in combating infectious diseases (Laxmi, Ravi, & Nath, 2019).
properties
IUPAC Name |
2-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrN5O2S/c1-3-19-16-12-13(2)20-17(21-16)22-8-10-23(11-9-22)26(24,25)15-6-4-14(18)5-7-15/h4-7,12H,3,8-11H2,1-2H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WONXFHXASOMMJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrN5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((4-bromophenyl)sulfonyl)piperazin-1-yl)-N-ethyl-6-methylpyrimidin-4-amine |
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